(RS)-Butyryltimolol: A Technical Guide for Researchers
(RS)-Butyryltimolol: A Technical Guide for Researchers
(RS)-Butyryltimolol is a racemic prodrug of timolol, a non-selective beta-adrenergic receptor antagonist. Its chemical modification enhances corneal penetration, making it a subject of interest in the development of ophthalmic drugs for the treatment of glaucoma. This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for (RS)-Butyryltimolol, aimed at researchers, scientists, and drug development professionals.
Chemical Structure and Identifiers
(RS)-Butyryltimolol is the butyryl ester of timolol. The introduction of the butyryl group increases the lipophilicity of the molecule, facilitating its transport across the corneal epithelium.
| Identifier | Value |
| IUPAC Name | rac-(2R)-1-(tert-butylamino)-3-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}propan-2-yl butanoate |
| CAS Number | 2320274-78-8[1][2][3] |
| Molecular Formula | C₁₇H₃₀N₄O₄S[1] |
| SMILES String | CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 |
| InChI Key | IGJCFKQCZRWRRM-UHFFFAOYSA-N |
Physicochemical and Pharmacological Properties
(RS)-Butyryltimolol is designed to be a more lipophilic version of timolol to improve its ocular bioavailability. Once it penetrates the cornea, it is hydrolyzed by esterases to the active drug, timolol.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 386.51 g/mol | [1][4] |
| XLogP3 | 3.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 9 | [4] |
| Rotatable Bond Count | 11 | [4] |
| Melting Point | Data not available in searched sources | |
| Boiling Point | Data not available in searched sources | |
| pKa | Data not available in searched sources | |
| Solubility | Data not available in searched sources |
Pharmacological Profile
| Parameter | Description |
| Mechanism of Action | Acts as a prodrug that is enzymatically hydrolyzed in the eye to timolol. Timolol is a non-selective β-adrenergic antagonist that lowers intraocular pressure (IOP) by reducing the production of aqueous humor in the ciliary body.[2] |
| Therapeutic Use | Investigated for the treatment of glaucoma and ocular hypertension. |
| Pharmacokinetics | The butyryl ester moiety increases lipophilicity, leading to enhanced corneal penetration compared to timolol. Following administration, it undergoes hydrolysis by esterases in the eye to release the active timolol.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of (RS)-Butyryltimolol are not extensively available in the public domain. However, based on general principles of organic synthesis and pharmaceutical analysis, the following methodologies can be inferred and adapted.
Synthesis of (RS)-Butyryltimolol
The synthesis of (RS)-Butyryltimolol can be achieved through the esterification of (RS)-Timolol with butyryl chloride or butyric anhydride. A general procedure is outlined below, based on synthetic routes for similar timolol esters.[6][7]
Materials:
-
(RS)-Timolol
-
Butyryl chloride or Butyric anhydride
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve (RS)-Timolol in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a tertiary amine base to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add butyryl chloride or butyric anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude (RS)-Butyryltimolol using column chromatography on silica gel.
Purification
Purification of the synthesized (RS)-Butyryltimolol is crucial to remove unreacted starting materials and byproducts.
Methodology:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) is a standard method for purification.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be employed to achieve high purity.
Analytical Methods
A validated analytical method is essential for the quantification of (RS)-Butyryltimolol and to monitor its conversion to timolol. A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be suitable.
Exemplary HPLC Method Parameters:
| Parameter | Suggested Conditions |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[8][9][10] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic to neutral pH).[8][9][10] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV detection at a wavelength where both (RS)-Butyryltimolol and timolol have significant absorbance (e.g., around 295-300 nm for timolol).[9] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Signaling Pathway and Mechanism of Action
The therapeutic effect of (RS)-Butyryltimolol is mediated by its active metabolite, timolol. The following diagram illustrates the conversion of the prodrug and the subsequent signaling pathway in the ciliary epithelium of the eye.
Caption: Prodrug conversion and subsequent beta-adrenergic signaling cascade.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy and mechanism of (RS)-Butyryltimolol would involve several key stages, from initial synthesis to in vivo testing.
Caption: A logical progression of experiments for prodrug evaluation.
References
- 1. shop.bio-connect.nl [shop.bio-connect.nl]
- 2. (RS)-Butyryltimolol - CAS:2320274-78-8 - KKL Med Inc. [kklmed.com]
- 3. (RS)-Butyryltimolol 2320274-78-8 | MCE [medchemexpress.cn]
- 4. Butyryl timolol | C17H30N4O4S | CID 62934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of Transdermal Transport and Concurrent Cutaneous Hydrolysis of Timolol Prodrug for the Treatment of Infantile Hemangiomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO1988007044A1 - Timolol derivatives - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
